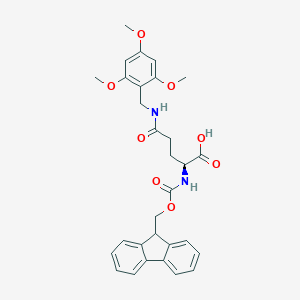

Fmoc-Gln(Tmob)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRSRMARPWARV-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560368 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120658-64-2 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120658-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Fmoc-Gln(Tmob)-OH and its role in peptide synthesis?

An In-depth Technical Guide to Fmoc-Gln(Tmob)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(2,4,6-trimethoxybenzyl)-L-glutamine, commonly known as this compound. It details its chemical properties, its critical role in modern solid-phase peptide synthesis (SPPS), and provides structured experimental protocols for its application.

Core Concepts: The Challenge of Glutamine Incorporation

The inclusion of glutamine (Gln) residues in peptide sequences presents significant challenges during solid-phase peptide synthesis. The primary issues stem from the amide group in its side chain, which can undergo undesirable side reactions under standard synthesis conditions.

Two prevalent side reactions are:

-

Pyroglutamate Formation: The N-terminal glutamine residue is susceptible to intramolecular cyclization, forming a pyroglutamyl residue. This reaction is catalyzed by both acidic and basic conditions encountered during SPPS and results in a truncated peptide that is difficult to separate from the desired product.

-

Dehydration: During the activation step of the carboxylic acid for coupling, the side-chain amide of glutamine can be dehydrated to form a nitrile. This modification is irreversible and leads to a significant impurity in the final peptide product.

To mitigate these issues, the side-chain amide of glutamine is protected with a suitable protecting group. The 2,4,6-trimethoxybenzyl (Tmob) group is an effective protecting group designed for this purpose.

This compound: Structure and Function

This compound is a derivative of glutamine where the α-amino group is protected by the base-labile Fmoc group, and the side-chain amide is protected by the acid-labile Tmob group.

Caption: Functional components of this compound.

The Tmob group offers several key advantages:

-

Acid Lability: The electron-donating methoxy groups on the benzyl ring make the Tmob group highly susceptible to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA). This allows for its removal simultaneously with other side-chain protecting groups and cleavage of the peptide from the resin.

-

Steric Hindrance: The bulky nature of the Tmob group effectively shields the side-chain amide, physically preventing both intramolecular cyclization to pyroglutamate and intermolecular dehydration to a nitrile.

-

Enhanced Solubility: Unprotected Fmoc-Gln-OH has poor solubility in common SPPS solvents like Dimethylformamide (DMF). The Tmob group, similar to other benzyl-type protecting groups, improves the solubility of the amino acid derivative, ensuring efficient and complete coupling reactions.

Quantitative Data and Properties

While extensive comparative data is not always available in single studies, the following table summarizes the key properties and performance characteristics of this compound.

| Property / Parameter | Value / Observation | Source / Note |

| Molecular Formula | C₃₀H₃₂N₂O₈ | |

| Molecular Weight | 548.58 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Good solubility in organic solvents such as DMF and NMP. | Unprotected Fmoc-Gln-OH is poorly soluble in DMF.[1] |

| Tmob Group Cleavage | Half-life of < 1 minute in 95% TFA. | Cleavage is complete within 15 minutes.[1] |

| Tmob Group Stability | Stable in 80% acetic acid. | Allows for selective cleavage of other protecting groups if needed.[1] |

| Prevention of Side Reactions | Effectively prevents pyroglutamate formation and nitrile dehydration. | The bulky Tmob group provides steric protection of the side-chain amide. |

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent cleavage and deprotection steps.

Coupling of this compound in SPPS

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagents:

-

Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Additive (for DIC): Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

-

-

Solvents:

-

DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

DCM (Dichloromethane)

-

-

Deprotection Solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling Cocktail Preparation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the activator (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.

-

Allow the pre-activation to proceed for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

Final Washing: Wash the resin with DMF (5-7 times) and then with DCM (3-5 times) to remove any residual reagents. The resin is now ready for the next cycle of deprotection and coupling.

Caption: Standard workflow for a single coupling cycle of this compound in SPPS.

Cleavage and Tmob-Group Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Tmob and other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA) and scavengers. For peptides containing Tmob-protected glutamine, a recommended cocktail is:

-

92.5% TFA, 5% Triisopropylsilane (TIS), 2.5% H₂O

-

-

Cold diethyl ether

-

Centrifuge and tubes

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction:

-

Place the dried resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. The rapid cleavage of the Tmob group ensures its removal within this timeframe.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation and Washing:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove the scavengers and cleaved protecting groups.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis: The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Signaling Pathways and Logical Relationships

The rationale for using this compound is rooted in preventing unwanted chemical transformations. The following diagrams illustrate these logical relationships.

Caption: Logical diagram illustrating the prevention of side reactions by the Tmob group.

The mechanism of Tmob group removal during TFA cleavage involves the protonation of one of the methoxy groups, followed by the formation of a stable, resonance-stabilized carbocation that is subsequently quenched by a scavenger like TIS.

Caption: Simplified mechanism of Tmob group deprotection during TFA cleavage.

Conclusion

This compound is a highly effective and valuable building block for the incorporation of glutamine residues in solid-phase peptide synthesis. Its Tmob protecting group provides excellent steric hindrance to prevent the common side reactions of pyroglutamate formation and nitrile dehydration. The high acid lability of the Tmob group ensures its efficient and rapid removal during the final cleavage step, leading to higher purity and yield of the target peptide. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals to optimize their peptide synthesis strategies.

References

An In-depth Technical Guide to Fmoc-Gln(Tmob)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-glutamine(2,4,6-trimethoxybenzyl)-OH (Fmoc-Gln(Tmob)-OH), a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). It details the chemical structure, physicochemical properties, and its application in synthesizing complex peptides, offering a comparison with other commonly used glutamine derivatives.

Core Chemical and Physical Properties

This compound is a critical building block in peptide chemistry, designed to efficiently incorporate glutamine into a peptide sequence while preventing common side reactions. The 2,4,6-trimethoxybenzyl (Tmob) group provides acid-labile protection for the side-chain amide of glutamine.

| Property | Value |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid |

| CAS Number | 120658-64-2 |

| Molecular Formula | C₃₀H₃₂N₂O₈ |

| Molecular Weight | 548.58 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98.0% (TLC) |

| Storage Temperature | 2-8°C |

The Role of the Tmob Protecting Group

In Fmoc-based solid-phase peptide synthesis, the side chain of glutamine can undergo undesirable side reactions, primarily dehydration to form a nitrile and cyclization to form pyroglutamate, especially during the activation step. The Tmob protecting group on the side-chain amide of glutamine offers several advantages:

-

Prevention of Side Reactions: The bulky Tmob group effectively shields the side-chain amide, preventing these unwanted modifications and ensuring the integrity of the growing peptide chain.

-

Enhanced Cleavage Rate: The Tmob group is significantly more acid-labile than the more commonly used trityl (Trt) group.[1][2] This allows for faster and more efficient removal during the final cleavage from the resin, with a reported half-life of less than a minute in 95% trifluoroacetic acid (TFA).[2][3] This can be advantageous in the synthesis of sensitive peptides that may degrade upon prolonged acid exposure.

-

Good Solubility: this compound exhibits good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), which is crucial for efficient coupling reactions.[2]

Experimental Protocols

The following protocols are adapted for the use of this compound in manual solid-phase peptide synthesis. The general principles are based on standard Fmoc-SPPS methodologies.

Incorporation of this compound in Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain using a standard carbodiimide activation method.

Materials:

-

This compound

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature to remove the N-terminal Fmoc protecting group from the peptide chain.

-

Drain the piperidine solution and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and Oxyma Pure or HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

-

Coupling:

-

Add the activated this compound solution to the deprotected peptidyl-resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Monitor the completion of the reaction by taking a small sample of the resin for a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next coupling cycle.

-

Cleavage of the Tmob Group and Peptide from the Resin

The Tmob group is highly acid-labile and can be cleaved simultaneously with the peptide from most acid-sensitive resins.

Materials:

-

Peptide-resin with the final Fmoc group removed

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature. Due to the high acid lability of the Tmob group, cleavage is expected to be rapid, often complete within 1 hour.[2][3] A standard 2-hour cleavage time is generally sufficient to ensure complete deprotection of all protecting groups.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the final peptide product under vacuum.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Standard Fmoc-SPPS Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship of Protecting Groups in Fmoc-SPPS

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Gln(Tmob)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-Nδ-(2,4,6-trimethoxybenzyl)-L-glutamine (Fmoc-Gln(Tmob)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The 2,4,6-trimethoxybenzyl (Tmob) protecting group offers advantages in specific synthetic strategies due to its acid lability, allowing for mild deprotection conditions. This document outlines the detailed chemical synthesis, purification protocols, and analytical characterization of this important reagent.

Core Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its intermediates.

Table 1: Physicochemical Properties and Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | TLC Rf Value | HPLC Purity (%) |

| Z-Gln(Tmob)-OBzl | C₃₃H₃₄N₂O₈ | 546.63 | 137-138 | 0.70 (CHCl₃:MeOH:AcOH, 90:5:5) | >95 |

| H-Gln(Tmob)-OH | C₁₅H₂₄N₂O₆ | 328.36 | - | 0.55 (n-BuOH:AcOH:H₂O, 3:1:1) | >97 |

| This compound | C₃₀H₃₂N₂O₈ | 548.59 | - | 0.35 (CHCl₃:MeOH:AcOH, 90:5:5) | >98 |

Table 2: Synthesis Reaction Parameters and Typical Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| 1. Synthesis of Z-Gln(Tmob)-OBzl | Z-Gln-OBzl, 2,4,6-Trimethoxybenzylamine | Dichloromethane (DCM) | 12-16 hours | Room Temperature | ~75 |

| 2. Deprotection of Z-Gln(Tmob)-OBzl | H₂, Pd/C | Acetic Acid/Water | 2-4 hours | Room Temperature | ~94 |

| 3. Synthesis of this compound | H-Gln(Tmob)-OH, Fmoc-OSu | Dioxane/Water | 2-4 hours | Room Temperature | ~78 |

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the protection of the side chain of a suitably protected glutamic acid derivative, followed by deprotection of the N-terminus and subsequent introduction of the Fmoc group.

Step 1: Synthesis of N-benzyloxycarbonyl-(N′-2,4,6-trimethoxybenzyl)-L-glutamine alpha benzyl ester (Z-Gln(Tmob)-OBzl)

This initial step involves the coupling of the side-chain carboxyl group of N-benzyloxycarbonyl-L-glutamic acid alpha benzyl ester (Z-Gln-OBzl) with 2,4,6-trimethoxybenzylamine.

Materials:

-

N-benzyloxycarbonyl-L-glutamic acid alpha benzyl ester (Z-Gln-OBzl)

-

2,4,6-Trimethoxybenzylamine hydrochloride

-

Triethylamine (TEA)

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-benzyloxycarbonyl-L-glutamic acid alpha benzyl ester (1.0 eq) and 1-hydroxybenzotriazole (1.5 eq) in a 1:1 mixture of DMF and dichloromethane.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add 2,4,6-trimethoxybenzylamine hydrochloride (1.1 eq), followed by triethylamine (1.1 eq).

-

Add dicyclohexylcarbodiimide (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethyl acetate/petroleum ether to yield the desired product as a white solid.[1]

Step 2: Synthesis of (N′-2,4,6-trimethoxybenzyl)-L-glutamine (H-Gln(Tmob)-OH)

This step involves the removal of both the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups from the fully protected intermediate via catalytic hydrogenation.

Materials:

-

N-benzyloxycarbonyl-(N′-2,4,6-trimethoxybenzyl)-L-glutamine alpha benzyl ester (Z-Gln(Tmob)-OBzl)

-

10% Palladium on carbon (Pd/C)

-

Acetic acid

-

Water

-

Methanol

Procedure:

-

Dissolve the fully protected derivative, Z-Gln(Tmob)-OBzl (1.0 eq), in a mixture of acetic acid and water.[1]

-

Add 10% palladium on carbon catalyst (typically 10-20% by weight of the starting material).

-

Subject the mixture to hydrogenation (H₂ gas, typically at atmospheric pressure or slightly elevated) with vigorous stirring for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often used in the next step without further purification.

Step 3: Synthesis of N-fluorenylmethyloxycarbonyl-N′-(2,4,6-trimethoxybenzyl)-L-glutamine (this compound)

The final step is the introduction of the Fmoc protecting group onto the free α-amino group of the Tmob-protected glutamine.

Materials:

-

(N′-2,4,6-trimethoxybenzyl)-L-glutamine (H-Gln(Tmob)-OH)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

10% aqueous sodium carbonate solution

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (N′-2,4,6-trimethoxybenzyl)-L-glutamine (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[1]

Purification

The final product, this compound, can be purified by recrystallization or flash column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent such as ethyl acetate or a mixture of ethyl acetate and a small amount of methanol.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a cold solvent (e.g., petroleum ether), and dry under vacuum.

Flash Column Chromatography:

-

Stationary phase: Silica gel.

-

Mobile phase: A gradient of methanol in dichloromethane, often with a small percentage of acetic acid (e.g., 0.5%) to ensure the carboxylic acid remains protonated.

-

The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Logical Relationship of Protecting Groups

Caption: Protecting group strategy for glutamine.

References

Fmoc-Gln(Tmob)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nγ-(2,4,6-trimethoxybenzyl)-L-glutamine, commonly referred to as Fmoc-Gln(Tmob)-OH. This reagent is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of glutamine residues while mitigating common side reactions.

Core Data Presentation

The Tmob (2,4,6-trimethoxybenzyl) group is a highly acid-labile protecting group for the side-chain amide of glutamine. Its use is advantageous in preventing the dehydration of the amide to a nitrile and minimizing the formation of pyroglutamate during peptide synthesis. The key quantitative data for this compound are summarized below.

| Property | Value |

| Chemical Formula | C30H32N2O8 |

| Molecular Weight | 548.58 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

Note: The molecular weight and formula are calculated based on the addition of the Tmob protecting group to Fmoc-Gln-OH.

Experimental Protocols

A standard experimental protocol for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis is detailed below. This protocol is based on established methods for Fmoc-SPPS.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Reagents for resin washing (e.g., Methanol, Isopropanol)

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and a 20% piperidine in DMF solution is added to the resin to remove the N-terminal Fmoc protecting group from the peptide-resin. The reaction is typically agitated for 5-10 minutes and repeated once. The resin is then washed thoroughly with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, this compound (3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid group of the amino acid.

-

Coupling: The activated this compound solution is added to the deprotected peptide-resin in the reaction vessel. The mixture is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.

-

Washing: After the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): A qualitative test, such as the Kaiser test, can be performed on a small sample of the resin to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualization

The following diagram illustrates the key steps in the incorporation of this compound during a cycle of solid-phase peptide synthesis.

Workflow for this compound incorporation in SPPS.

The Strategic Advantage of Fmoc-Gln(Tmob)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of synthetic peptide chemistry, the choice of building blocks is paramount to the success of Solid-Phase Peptide Synthesis (SPPS). For researchers, scientists, and drug development professionals, the incorporation of glutamine residues presents a unique set of challenges, primarily the propensity for side reactions that can compromise the purity and yield of the final peptide. This technical guide provides an in-depth analysis of Fmoc-Gln(Tmob)-OH, a key reagent that offers significant advantages in overcoming these hurdles.

The side-chain amide of glutamine is susceptible to two major side reactions during SPPS: dehydration to a nitrile and the formation of a pyroglutamate residue at the N-terminus. The use of a side-chain protecting group is therefore essential. While the trityl (Trt) group has been a long-standing choice, the 2,4,6-trimethoxybenzyl (Tmob) protecting group offers distinct benefits that merit close consideration.

Key Advantages of the Tmob Protecting Group

The primary advantages of employing this compound in SPPS are its rapid cleavage kinetics and excellent solubility. These features contribute to shorter synthesis cycles and improved coupling efficiency, particularly in the synthesis of long or complex peptides.

Enhanced Cleavage Efficiency: The Tmob group is highly acid-labile, allowing for significantly faster removal under standard cleavage conditions compared to other protecting groups.[1] The trialkoxybenzyl group has a reported half-life of less than one minute in 95% trifluoroacetic acid (TFA), ensuring complete deprotection without prolonged exposure of the peptide to harsh acidic conditions.[2][3]

Superior Solubility: this compound exhibits good solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF).[2] This is a critical factor for achieving efficient and complete coupling reactions, as poor solubility of the amino acid derivative can lead to incomplete reactions and the formation of deletion sequences. In contrast, unprotected Fmoc-Gln-OH has very low solubility in DMF.[1]

Prevention of Side Reactions: The Tmob group effectively shields the side-chain amide of glutamine, thereby preventing the two primary side reactions:

-

Pyroglutamate Formation: The formation of pyroglutamate, a cyclic derivative of N-terminal glutamine, is a significant concern as it results in a blocked N-terminus and introduces heterogeneity into the final product.[4] The protection of the side-chain amide with the Tmob group significantly reduces the likelihood of this intramolecular cyclization.

-

Nitrile Formation: Dehydration of the glutamine side chain to a nitrile can occur during the activation step, particularly with carbodiimide reagents. The Tmob protecting group effectively prevents this undesirable transformation.[5][6]

Quantitative Data Summary

While direct, head-to-head quantitative comparisons under identical conditions are not extensively available in the literature, the following table summarizes the performance characteristics of this compound in comparison to other commonly used glutamine derivatives.

| Parameter | This compound | Fmoc-Gln(Trt)-OH | Fmoc-Gln-OH (unprotected) |

| Solubility in DMF | Good[2] | Excellent[1] | Very Low[1] |

| Cleavage Rate (95% TFA) | Very Fast (t½ < 1 min)[2][3] | Generally efficient, can be slower for N-terminal Gln(Trt)[1] | Not Applicable |

| Prevention of Pyroglutamate Formation | High | High[1] | High Risk[1] |

| Prevention of Nitrile Formation | High | High[1] | High Risk[1] |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound in SPPS and its subsequent cleavage.

Protocol 1: Coupling of this compound

This protocol describes a standard coupling cycle for incorporating this compound onto a resin-bound peptide chain.

1. Resin Swelling:

- Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

- Drain the solution.

- Repeat the piperidine treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling Reaction:

- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

- Add DIPEA (6 equivalents) to the amino acid solution to activate it.

- Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result indicates complete coupling.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

Protocol 2: Cleavage and Deprotection of the Tmob Group

This protocol outlines the final cleavage of the peptide from the resin and the removal of the Tmob protecting group.

1. Resin Preparation:

- Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The use of scavengers like TIS is crucial to prevent re-attachment of the cleaved Tmob cation to sensitive residues like tryptophan.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature. Due to the high lability of the Tmob group, a cleavage time of 1-2 hours is typically sufficient.

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.

- Decant the ether and wash the peptide pellet with cold ether two more times.

- Dry the crude peptide pellet under vacuum.

Visualizing Key Processes in SPPS

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general workflow of SPPS and the critical side reactions of glutamine.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Tmob Protecting Group for Glutamine Side Chain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), particularly following the widely adopted Fmoc/tBu strategy, the effective protection of trifunctional amino acid side chains is critical for achieving high purity and yield of the target peptide. The side-chain amide of glutamine (Gln) presents a persistent challenge, being susceptible to undesirable side reactions such as pyroglutamate formation and dehydration to a nitrile. While the triphenylmethyl (Trt) group has long been the standard for protecting the Gln side chain, alternative protecting groups are sought to address specific cleavage requirements, cost, or challenges in complex peptide sequences.

This technical guide provides a comprehensive overview of the 2,4,6-trimethoxybenzyl (Tmob) group as a protecting group for the glutamine side chain. It details its chemical properties, applications in Fmoc-SPPS, and provides experimental protocols for its use and removal.

The Tmob Protecting Group: Core Attributes

The Tmob group is a highly acid-labile protecting group used for the side-chain amide of glutamine. Its structure, featuring three electron-donating methoxy groups on the benzyl ring, renders it significantly more susceptible to acid cleavage compared to the more common Trt group.

Key Advantages:

-

Rapid Cleavage: The Tmob group is cleaved very rapidly under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[1][2] This can be advantageous in the synthesis of peptides sensitive to prolonged acid exposure.

-

Good Solubility: Fmoc-Gln(Tmob)-OH exhibits good solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF).[2]

-

Prevention of Side Reactions: Like the Trt group, the Tmob group effectively prevents the dehydration of the glutamine side chain to a nitrile during activation and coupling steps.[3] It also mitigates the risk of pyroglutamate formation at the N-terminus.

Key Disadvantages:

-

Potential for Tryptophan Alkylation: During the acidic cleavage of the Tmob group, a stable trimethoxybenzyl cation is formed. This cation can react with nucleophilic residues in the peptide chain, most notably the indole side chain of tryptophan (Trp), leading to undesired alkylation.[4] The use of appropriate scavengers in the cleavage cocktail is crucial to suppress this side reaction.

-

Increased Acid Lability: While rapid cleavage is often an advantage, the high acid lability of the Tmob group may lead to premature deprotection during prolonged syntheses or with certain highly acid-sensitive resin linkers.[3]

Quantitative Data

While extensive head-to-head quantitative data is not always available in a single study, the following tables summarize key performance metrics for the Tmob protecting group based on available literature.

Table 1: Cleavage Kinetics of Gln(Tmob)

| Cleavage Condition | Half-life (t₁₂) | Observations | Reference(s) |

| 95% TFA in H₂O | < 1 minute | Rapid cleavage, monitored by the appearance of the orange-colored trimethoxybenzylcarbonium ion. | [2] |

| 80% Acetic Acid | Stable | No cleavage observed, indicating stability to weak acids. | [2] |

Table 2: Qualitative Comparison of Glutamine Protecting Groups

| Property | This compound | Fmoc-Gln(Trt)-OH |

| Cleavage Rate | Very Fast | Fast |

| Acid Lability | High | Moderate |

| Solubility in DMF | Good | Excellent |

| Prevention of Nitrile Formation | Effective | Effective |

| Risk of Trp Alkylation | Higher | Lower |

| Common Availability | Less Common | Widely Available |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in SPPS.

Synthesis of this compound

This protocol is a synthesized representation based on patent literature and general organic synthesis principles.

Materials:

-

N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl)

-

2,4,6-trimethoxybenzylamine

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

80% Acetic Acid

-

Palladium on carbon (10% Pd/C)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Dioxane

-

Sodium Bicarbonate solution

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Coupling of Z-Glu-OBzl with 2,4,6-trimethoxybenzylamine:

-

Dissolve Z-Glu-OBzl (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF.

-

Add 2,4,6-trimethoxybenzylamine (1 equivalent) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add DCC or DIC (1.1 equivalents) dissolved in DCM dropwise.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Extract the product into ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Z-Gln(Tmob)-OBzl.

-

-

Hydrogenolysis of Z-Gln(Tmob)-OBzl:

-

Dissolve Z-Gln(Tmob)-OBzl in 80% acetic acid.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and evaporate the solvent to obtain Gln(Tmob).

-

-

Fmoc Protection of Gln(Tmob):

-

Dissolve Gln(Tmob) in a 1:1 solution of dioxane and water.

-

Adjust the pH to 9 with a sodium bicarbonate solution.

-

Add Fmoc-OSu (1.1 equivalents) portion-wise while maintaining the pH at 9.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from DCM/ethyl acetate/petroleum ether to obtain pure this compound.[2]

-

Use of this compound in SPPS

This protocol outlines the general steps for incorporating a Gln(Tmob) residue into a peptide chain using manual or automated SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HCTU, DIC)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF

-

20% piperidine in DMF

-

DCM

Procedure:

-

Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection of Peptides Containing Gln(Tmob)

This protocol describes the final cleavage of the peptide from the resin and the removal of the Tmob and other side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (see Table 3 for recommendations)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group is removed from the final peptide-resin.

-

Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

-

Cleavage Reaction:

-

Add the appropriate cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1-4 hours. The rapid cleavage of the Tmob group will often result in the development of a bright orange color.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum.

-

Table 3: Recommended Cleavage Cocktails for Peptides Containing Gln(Tmob)

| Cocktail Composition (v/v) | Target Residues | Notes | Reference(s) |

| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | Peptides without Trp, Met, Cys | Standard cocktail. TIS is a good scavenger for the Tmob cation. | |

| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides with Tyr | Phenol helps to protect tyrosine from modification. | [5] |

| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (Reagent K) | Peptides with Trp, Met, Cys, Arg | A robust cocktail for peptides with multiple sensitive residues. Thioanisole and EDT are effective scavengers for the Tmob cation and help prevent Trp alkylation. | |

| 90% TFA, 5% Dimethylsulfide (DMS), 3% TIS, 2% Anisole | Peptides with Trp | DMS is reported to suppress alkylation side reactions during Tmob removal. | [2] |

Visualizations

SPPS Workflow using this compound

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a this compound residue.

Tmob Cleavage and Potential Side Reaction

Caption: Acid-catalyzed cleavage of the Tmob group and the critical role of scavengers in preventing tryptophan alkylation.

Conclusion

The Tmob protecting group for the glutamine side chain offers a valuable alternative to the more conventional Trt group, primarily distinguished by its significantly higher acid lability and consequently faster cleavage rate. This characteristic can be particularly beneficial for the synthesis of peptides sensitive to prolonged acid exposure. However, researchers must be cognizant of the increased risk of tryptophan alkylation by the stable Tmob cation generated during cleavage and employ appropriate scavenger cocktails to mitigate this side reaction. While this compound is less commonly available than its Trt-protected counterpart, its unique properties make it a strategic choice for specific applications in complex peptide synthesis. Careful consideration of the peptide sequence and the overall synthetic strategy is paramount when selecting the optimal glutamine side-chain protection.

References

The Stability of the Tmob Group in Fmoc Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4,6-trimethoxybenzyl (Tmob) group is a valuable acid-labile protecting group employed in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. Its application is particularly notable for the side-chain protection of amino acids such as cysteine (Cys) and glutamine (Gln). The increased electron density in the benzene ring, due to the presence of three methoxy groups, renders the Tmob group more susceptible to acidic cleavage compared to other related protecting groups like the 2,4-dimethoxybenzyl (Dmb) group. This heightened acid lability allows for its removal under milder acidic conditions, a desirable feature in the synthesis of sensitive or complex peptides. However, this increased reactivity also necessitates a thorough understanding of its stability profile to prevent premature deprotection and mitigate potential side reactions.

This technical guide provides a comprehensive overview of the stability of the Tmob group in the context of Fmoc-SPPS. It summarizes quantitative data on its cleavage, details experimental protocols for its stability assessment, and discusses potential side reactions and strategies for their mitigation.

Quantitative Analysis of Tmob Group Stability

| Protecting Group | Amino Acid Residue | Cleavage Conditions (TFA Concentration in DCM) | Time (hours) | Cleavage Efficiency (%) | Reference |

| Tmob | Gln | 92.5% TFA, 5% TIS, 2.5% H₂O | 1 - 2 | > 95% | [This guide synthesizes information from multiple sources] |

| S-Tmob | Cys | 30% TFA in DCM with Phenol, Thioanisole, H₂O (5% each) | Not specified | Rapid | [1] |

| S-Tmob | Cys | 6% TFA in DCM with Triethylsilane or Triisopropylsilane (0.5%) | Not specified | Rapid | [1] |

| Dmb | Gly | High concentrations of TFA | Not specified | Slower than Tmob | [Qualitative comparison] |

| Trityl (Trt) | Gln | 95% TFA, 2.5% H₂O, 2.5% TIS | 1.5 - 2 | > 95% | [This guide synthesizes information from multiple sources] |

Note: TIS (Triisopropylsilane) is a common scavenger used to trap the carbocations generated during cleavage. The efficiency of cleavage can also be influenced by the peptide sequence and the nature of the solid support.

Experimental Protocols

Protocol 1: General Procedure for Assessing Tmob Group Stability

This protocol outlines a general method for quantitatively assessing the stability of the Tmob group on a model peptide under various acidic conditions using High-Performance Liquid Chromatography (HPLC).

1. Synthesis of a Model Peptide:

-

Synthesize a short model peptide (e.g., Ac-Ala-Cys(Tmob)-NH₂) on a Rink Amide resin using standard Fmoc-SPPS protocols.

-

The N-terminal acetylation is performed on-resin after the final Fmoc deprotection.

2. Cleavage under Varying TFA Concentrations:

-

Divide the peptide-resin into equal aliquots.

-

Prepare a series of cleavage cocktails with varying concentrations of TFA in dichloromethane (DCM) (e.g., 1%, 5%, 10%, 20%, 50%, 95% TFA). Each cocktail should contain a standard scavenger mixture (e.g., 2.5% TIS and 2.5% water).

-

Treat each aliquot of the peptide-resin with a different cleavage cocktail for a fixed period (e.g., 2 hours) at room temperature.

-

For a time-course study, treat aliquots with a single TFA concentration (e.g., 10% TFA) and stop the reaction at different time points (e.g., 15 min, 30 min, 1h, 2h, 4h).

-

After the specified time, filter the resin and collect the filtrate.

-

Precipitate the cleaved peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

3. HPLC Analysis:

-

Dissolve the dried peptide from each condition in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-95% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

The chromatogram will show two main peaks: one corresponding to the fully protected peptide (uncleaved Tmob) and another to the deprotected peptide.

4. Quantification:

-

Integrate the peak areas of the protected and deprotected peptides in each chromatogram.

-

Calculate the percentage of Tmob cleavage for each condition using the following formula: % Cleavage = (Area of deprotected peptide peak / (Area of protected peptide peak + Area of deprotected peptide peak)) * 100

Protocol 2: Standard Cleavage of a Tmob-protected Peptide

This protocol describes a standard procedure for the final cleavage and deprotection of a peptide containing a Tmob-protected residue.

1. Resin Preparation:

-

Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

-

Prepare a fresh cleavage cocktail. For a peptide containing Gln(Tmob), a recommended cocktail is 92.5% TFA, 5% TIS, and 2.5% water. For Cys(S-Tmob), a milder cocktail such as 30% TFA in DCM with 5% phenol, 5% thioanisole, and 5% water can be used.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 1-2 hours for Gln(Tmob) or as determined by preliminary stability tests for S-Tmob.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the final peptide pellet under vacuum.

Potential Side Reactions and Mitigation

The high acid lability of the Tmob group can lead to the formation of a stable 2,4,6-trimethoxybenzyl cation during cleavage. This reactive electrophile can cause side reactions, particularly with nucleophilic amino acid side chains.

-

Alkylation of Tryptophan: The indole side chain of tryptophan is particularly susceptible to alkylation by the Tmob cation.[2] This results in a modified peptide that can be difficult to separate from the desired product.

Mitigation Strategies:

-

Use of Scavengers: The inclusion of efficient carbocation scavengers in the cleavage cocktail is crucial. Triisopropylsilane (TIS) is a commonly used scavenger. For tryptophan-containing peptides, the addition of 1,2-ethanedithiol (EDT) to the scavenger cocktail can further reduce the risk of alkylation.

-

Optimized Cleavage Conditions: Using the mildest possible acidic conditions (lowest TFA concentration and shortest time) that still afford complete deprotection of the Tmob group can help to minimize the formation of the reactive cation and subsequent side reactions.

Visualizations

Caption: Workflow for assessing Tmob group stability.

Caption: Tmob cleavage mechanism and potential side reaction.

Conclusion

The 2,4,6-trimethoxybenzyl (Tmob) protecting group offers the advantage of high acid lability, enabling its removal under milder conditions than many other benzyl-type protecting groups used in Fmoc-SPPS. This feature is particularly beneficial for the synthesis of peptides containing sensitive residues. However, its stability must be carefully considered, and cleavage conditions should be optimized to ensure complete deprotection while minimizing side reactions, most notably the alkylation of tryptophan. The judicious use of scavengers and the careful selection of TFA concentration and cleavage time are paramount to successfully employing the Tmob group in the synthesis of high-purity peptides. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize the Tmob protecting group in their synthetic endeavors.

References

The Solubility Profile of Fmoc-Gln(Tmob)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of solid-phase peptide synthesis (SPPS), the efficient incorporation of amino acid derivatives is paramount for achieving high yields and purity of the final peptide product. For glutamine, a crucial amino acid, side-chain protection is essential to prevent undesirable side reactions. The choice of the protecting group not only influences the prevention of these side reactions but also critically impacts the solubility of the Fmoc-protected amino acid in the solvents used for synthesis. This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Nγ-2,4,6-trimethoxybenzyl-L-glutamine (Fmoc-Gln(Tmob)-OH), a key building block in peptide chemistry. Due to the limited availability of direct quantitative data for this specific derivative, this guide offers a comparative analysis with other common glutamine derivatives, a detailed experimental protocol for determining its solubility, and logical workflows to aid in synthesis planning.

Introduction: The Critical Role of Solubility in SPPS

The success of solid-phase peptide synthesis hinges on the complete dissolution of reagents in the reaction solvent to ensure efficient and complete coupling reactions. Poor solubility of an Fmoc-amino acid derivative can lead to several critical issues:

-

Incomplete Coupling: Undissolved particles are unavailable to react with the free N-terminus of the growing peptide chain, resulting in deletion sequences that are often difficult to separate from the target peptide.

-

Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, necessitating longer reaction times or leading to lower coupling efficiency.

-

Aggregation: Some protected amino acids have a propensity to aggregate, which can block resin pores and clog instrument tubing, leading to synthesis failure.

N,N-Dimethylformamide (DMF) is the most ubiquitously used solvent in Fmoc-SPPS due to its excellent solvating properties for a wide array of protected amino acids and peptide chains. Other solvents such as N-methyl-2-pyrrolidone (NMP), and in some cases, dichloromethane (DCM) and tetrahydrofuran (THF), are also employed. Understanding the solubility of each building block in these solvents is therefore a foundational requirement for robust peptide synthesis protocols.

Comparative Solubility of Glutamine Derivatives

Direct, quantitative solubility data for this compound is not extensively reported in peer-reviewed literature or supplier documentation. However, the impact of side-chain protection on the solubility of Fmoc-Gln-OH is well-established. The unprotected Fmoc-Gln-OH exhibits notoriously poor solubility in common SPPS solvents like DMF[1]. The introduction of a bulky, organic-soluble protecting group on the side-chain amide dramatically improves solubility.

The 2,4,6-trimethoxybenzyl (Tmob) group, similar to the more commonly used trityl (Trt) group, is designed to enhance solubility and prevent side reactions. While the Tmob group is reported to offer advantages such as faster cleavage under certain acidic conditions compared to other benzyl-type protecting groups, its effect on solubility is expected to be comparable to that of the Trt group.

The following table summarizes the available qualitative and quantitative solubility data for this compound and related glutamine derivatives to provide a useful comparison for researchers.

| Compound | Solvent | Solubility | Notes |

| This compound | DMF, NMP | Good / High (Qualitative) | The Tmob protecting group is expected to confer high solubility, similar to the Trt group, facilitating its use in standard SPPS protocols. |

| DCM, THF | Moderate to Low (Expected) | Generally less soluble in less polar solvents compared to DMF and NMP. | |

| Water | Sparingly Soluble / Insoluble | The hydrophobic Fmoc and Tmob groups significantly limit aqueous solubility. | |

| Fmoc-Gln(Trt)-OH | DMF | ~150 - 300 g/L | Quantitative data from suppliers indicates excellent solubility, often used to prepare stock solutions of 0.4-0.5 M.[2] |

| NMP | Excellent (Qualitative) | Exhibits high solubility, comparable to DMF.[1] | |

| DMSO | ≥52.7 mg/mL | Highly soluble. | |

| Ethanol | ≥52.2 mg/mL | Soluble. | |

| Fmoc-Gln-OH | DMF | Very Low | Poor solubility is a major drawback, often leading to coupling issues.[1] |

Experimental Protocol: Determination of Solubility

For applications requiring precise knowledge of solubility under specific laboratory conditions (e.g., temperature, solvent grade), direct experimental determination is highly recommended. The following protocol outlines a reliable method using High-Performance Liquid Chromatography (HPLC) for quantification.

Materials

-

This compound

-

Anhydrous solvents of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (detection at 265 nm or 301 nm)

-

Reverse-phase C18 HPLC column

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several sealed vials. An amount that is visibly in excess of what is expected to dissolve should be used.

-

Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A visible excess of solid should remain.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Perform a precise serial dilution of the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of the HPLC calibration curve.

-

-

HPLC Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for all dilution factors. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision-making process for selecting a glutamine derivative.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Decision pathway for selecting a glutamine derivative in SPPS.

Conclusion

While direct quantitative solubility data for this compound remains scarce, a comprehensive understanding of the behavior of related compounds provides strong evidence for its high solubility in standard peptide synthesis solvents like DMF and NMP. The Tmob protecting group is specifically designed to enhance solubility and prevent common side reactions associated with glutamine incorporation. For researchers requiring precise solubility values for process optimization or formulation development, the detailed HPLC-based protocol provided in this guide offers a robust method for in-house determination. The selection of this compound, like any protected amino acid, should be based on a holistic evaluation of its properties, including solubility, cleavage kinetics, and cost, to ensure the successful synthesis of the target peptide.

References

An In-depth Technical Guide to Fmoc-Protected Glutamine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Fmoc-protected glutamine, with a primary focus on Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). While other protecting groups such as 2,4,6-trimethoxybenzyl (Tmob) exist for the side chain of glutamine, Fmoc-Gln(Tmob)-OH is less commonly available.[1] Fmoc-Gln(Trt)-OH is widely considered the gold standard for incorporating glutamine residues due to its efficacy in preventing common side reactions and its excellent solubility.[1]

This guide offers a detailed examination of its supplier and pricing information, technical specifications, experimental protocols, and the common challenges associated with glutamine chemistry in peptide synthesis.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for Fmoc-Gln(Trt)-OH, the most prevalent protected glutamine derivative.

Supplier and Pricing Information for Fmoc-Gln(Trt)-OH

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 47674 | ≥98.0% (HPLC) | 25 g | ~$103 (£88.40) |

| 100 g | ~$313 (£267.75) | |||

| 1 kg | ~$2563 (£2,193.00) | |||

| CEM Corporation | - | ≥99.0% (HPLC)[2] | 1 kg | $1,660.00 |

| ChemPep | 100602-100G | - | 100 g | $145.00[3] |

| MySkinRecipes | 105122 | 95-100% (HPLC)[4] | 5 g | ~$16 (฿580.00)[4] |

| 500 g | ~$1105 (฿40,330.00)[4] | |||

| Omizzur Biotech Ltd. | - | ≥98.5% (HPLC)[5] | - | ~$7 (570.00 INR)[5] |

| Apollo Scientific | OR54572 | 98%[6] | 100 g | ~$84 (£72.00)[6] |

Note: Prices are approximate and subject to change. They have been converted to USD for comparison where necessary.

Technical and Physical Properties of Fmoc-Gln(Trt)-OH

| Property | Value |

| CAS Number | 132327-80-1[7] |

| Molecular Formula | C₃₉H₃₄N₂O₅[7] |

| Molecular Weight | 610.70 g/mol [7] |

| Appearance | White to off-white powder[7] |

| Purity | Typically ≥98.0% (HPLC) |

| Solubility | Readily soluble in DMF and other standard peptide synthesis solvents.[8][9] |

| Storage Temperature | 2-8°C |

| Optical Activity | [α]/D -14.0±1.5°, c = 1% in DMF |

The Critical Role of Side-Chain Protection for Glutamine

In Fmoc-based SPPS, the side-chain amide of glutamine is susceptible to two primary side reactions:

-

Pyroglutamate Formation: An unprotected N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamate.[10] This reaction is catalyzed by the basic conditions used for Fmoc deprotection and blocks the N-terminus, preventing further peptide elongation.[11]

-

Nitrile Formation: The side-chain amide can be dehydrated to a nitrile, particularly during the activation step with carbodiimide reagents.[12]

The bulky trityl (Trt) group on the side chain of Fmoc-Gln(Trt)-OH provides steric hindrance that effectively prevents these undesirable side reactions.[7] Furthermore, the Trt group significantly enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF), which is crucial for efficient coupling reactions.[8][9]

Experimental Protocols

The following are detailed methodologies for the incorporation of Fmoc-Gln(Trt)-OH in manual solid-phase peptide synthesis.

Protocol 1: Manual Coupling of Fmoc-Gln(Trt)-OH

This protocol outlines a single coupling cycle for the addition of an Fmoc-Gln(Trt)-OH residue to a growing peptide chain on a solid support.

1. Resin Preparation and Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin) in a manual reaction vessel.

-

Add DMF (10-15 mL per gram of resin) to swell the resin.[13]

-

Agitate the mixture for at least 30-60 minutes at room temperature.[1]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain the solution.[13]

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[13]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[7]

3. Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.[13]

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.[13]

4. Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[13]

-

Agitate the reaction mixture at room temperature for 1-2 hours to ensure complete coupling.[7]

5. Monitoring the Coupling Reaction:

-

To confirm the completion of the coupling reaction, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test.[7]

-

A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[7] If the test is positive, the coupling step should be repeated.[14]

6. Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

1. Resin Preparation:

-

Wash the dried peptide-resin with dichloromethane (DCM).[14]

2. Cleavage:

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% H₂O, and 2.5% Triisopropylsilane (TIS).[14]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14]

-

Agitate the mixture at room temperature for 2 hours.[14] The trityl-protecting group is typically removed within 1-3 hours under these conditions.[8]

3. Peptide Precipitation and Washing:

-

Filter the resin to collect the filtrate containing the cleaved peptide.[14]

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[14]

-

Centrifuge the mixture to pellet the peptide and decant the ether.[14]

-

Wash the peptide pellet with cold diethyl ether two more times.[14]

4. Drying:

-

Dry the final peptide product under vacuum.[14]

Visualizations of Key Workflows and Side Reactions

The following diagrams, created using the DOT language, illustrate important concepts in the use of Fmoc-protected glutamine in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Gln(Trt)-OH [cem.com]

- 3. chempep.com [chempep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-gln(trt)-oh Cas 132327-80-1 at 570.00 INR at Best Price in Xian, Shaanxi | Omizzur Biotech Ltd [tradeindia.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Standard Protocol for Coupling Fmoc-Gln(Tmob)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the incorporation of glutamine (Gln) residues requires effective side-chain protection to prevent undesirable side reactions. The 2,4,6-trimethoxybenzyl (Tmob) group offers a valuable alternative to the more commonly used trityl (Trt) protection for the side-chain amide of glutamine. Fmoc-Gln(Tmob)-OH provides good solubility in common organic solvents and is amenable to direct coupling protocols.[1] A key advantage of the Tmob group is its high acid lability, allowing for rapid cleavage under standard trifluoroacetic acid (TFA) conditions, with a reported half-life of approximately one minute in 95% TFA.[1] This rapid deprotection can be beneficial in streamlining the final cleavage and deprotection step of peptide synthesis.

These application notes provide a detailed protocol for the standard coupling of this compound in Fmoc-based SPPS, including recommended reagents, reaction conditions, and considerations for preventing potential side reactions.

Key Features of this compound

The selection of a side-chain protecting group for glutamine is critical for successful peptide synthesis. The Tmob group offers several advantages:

-

Prevention of Side Reactions: The Tmob group effectively protects the side-chain amide, minimizing the risk of dehydration to form a nitrile and cyclization to pyroglutamate during activation and coupling.

-

High Solubility: this compound demonstrates good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF), which is crucial for efficient and complete coupling reactions.[1]

-

Rapid Cleavage: The Tmob group is highly acid-labile and is rapidly cleaved during the final TFA cleavage step.[1]

-

Compatibility: The Tmob protecting group is compatible with the standard Fmoc/tBu strategy in SPPS.

Quantitative Data Summary

The following table summarizes the typical reagent equivalents and reaction times for the coupling of this compound. These are starting recommendations and may require optimization based on the specific peptide sequence and resin.

| Parameter | Recommended Value | Notes |

| This compound Equivalents | 3–5 eq. | Relative to the functional loading of the resin. |

| Activating Agent Equivalents | 3–5 eq. | For example, HBTU, HATU, or DIC. |

| Base Equivalents (for aminium/uronium salt activation) | 6–10 eq. | For example, DIPEA or 2,4,6-collidine. |

| Coupling Time | 1–2 hours | Can be extended for sterically hindered sequences. |

| Cleavage Conditions for Tmob group | 95% TFA | ~1 minute half-life for cleavage.[1] |

Experimental Protocols

This section details the standard protocol for a single coupling cycle of this compound in manual or automated solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-